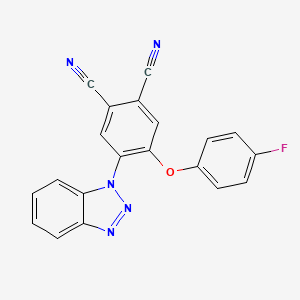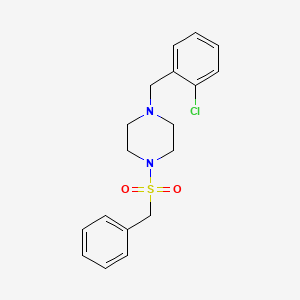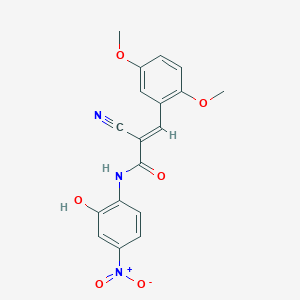![molecular formula C14H13N3O3S B14919771 N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14919771.png)
N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes a phenylacetyl group, a hydrazino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 2-furoyl chloride with phenylacetic acid hydrazide in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiocarbonyldiimidazole to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The hydrazino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The furan ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N~2~-{[2-(2-Thienylacetyl)hydrazino]carbothioyl}-2-furamide: Similar structure but with a thienyl group instead of a phenyl group.
N~2~-{[2-(2-Methoxyphenoxy)acetyl]hydrazino}carbonothioyl}-2-furamide: Contains a methoxyphenoxy group instead of a phenyl group.
Uniqueness
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylacetyl group enhances its potential for enzyme inhibition compared to similar compounds .
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[[(2-phenylacetyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3S/c18-12(9-10-5-2-1-3-6-10)16-17-14(21)15-13(19)11-7-4-8-20-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,21) |
InChI Key |
MVYMFPNKRNEPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14919692.png)
![4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide](/img/structure/B14919697.png)
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14919704.png)
![ethyl 2-({[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919716.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B14919732.png)




![(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14919758.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol](/img/structure/B14919762.png)
![(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid](/img/structure/B14919767.png)

